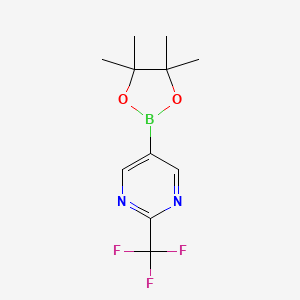![molecular formula C11H19NO4 B6206288 rac-2-[(1s,3s)-3-{[(tert-butoxy)carbonyl]amino}cyclobutyl]acetic acid, cis CAS No. 1434141-68-0](/img/no-structure.png)
rac-2-[(1s,3s)-3-{[(tert-butoxy)carbonyl]amino}cyclobutyl]acetic acid, cis
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rac-2-[(1s,3s)-3-{[(tert-butoxy)carbonyl]amino}cyclobutyl]acetic acid, cis (Rac-Cbz-Ac) is a cyclic dipeptide derivative of gamma-aminobutyric acid (GABA) that is used in scientific research. Rac-Cbz-Ac is a GABA receptor agonist and is commonly used as a tool for studying the physiological effects of GABA in the body. Rac-Cbz-Ac has been studied for its ability to modulate the activity of the GABA receptor and has been found to have a number of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Biotechnological Production and Applications
Carboxylic acids, such as Rosmarinic acid, have been extensively studied for their biotechnological production and applications in food industry due to their antioxidant and antimicrobial properties. Advances in biotechnological production provide an effective approach for large-scale applications, with numerous studies confirming the health-promoting effects and value as food additives of such compounds (Marchev et al., 2021).
Biological Activities of Carboxylic Acids
The structure-related antioxidant, antimicrobial, and cytotoxic activities of natural carboxylic acids have been compared, highlighting how structural differences impact their bioactivity. Rosmarinic acid, among others, exhibited high antioxidant activity, demonstrating the significance of structural features in determining the biological activities of carboxylic acids (Godlewska-Żyłkiewicz et al., 2020).
Catabolism of Indole-3-Acetic Acid
Research on the bacterial catabolism of indole-3-acetic acid, a plant growth hormone, illustrates the diverse environments and organisms where carboxylic acids play a crucial role. This study explores the gene clusters responsible for the catabolism of such acids, shedding light on their importance in microbial metabolism and interactions with plants (Laird et al., 2020).
Retinoic Acid in Reproductive Technologies
The role of retinoic acid in improving in vitro embryo production in livestock highlights the therapeutic applications of carboxylic acids beyond their traditional uses. Retinoic acid's antioxidant properties and effects on gene expression related to reproductive events underscore the potential for enhancing reproductive technologies (Abdelnour et al., 2019).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-2-[(1s,3s)-3-{[(tert-butoxy)carbonyl]amino}cyclobutyl]acetic acid, cis involves the protection of the amine group, followed by the formation of the cyclobutane ring, and then the deprotection of the amine group. The final step involves the addition of the acetic acid group.", "Starting Materials": [ "tert-butyl carbamate", "cyclobutene", "acetic anhydride", "sodium hydroxide", "hydrochloric acid", "diethyl ether", "water" ], "Reaction": [ "Protection of amine group: tert-butyl carbamate is reacted with hydrochloric acid to form the tert-butyl carbamate hydrochloride salt. This salt is then reacted with sodium hydroxide to form the tert-butyl carbamate.", "Formation of cyclobutane ring: The tert-butyl carbamate is then reacted with cyclobutene in the presence of a catalyst to form the cyclobutane ring.", "Deprotection of amine group: The cyclobutyl tert-butyl carbamate is then reacted with hydrochloric acid to remove the tert-butyl protecting group and form the cyclobutyl amine.", "Addition of acetic acid group: The cyclobutyl amine is then reacted with acetic anhydride in the presence of a catalyst to form rac-2-[(1s,3s)-3-{[(tert-butoxy)carbonyl]amino}cyclobutyl]acetic acid, cis." ] } | |
| 1434141-68-0 | |
Fórmula molecular |
C11H19NO4 |
Peso molecular |
229.3 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



